molecular formula C14H28O8S B12426522 Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate

Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate

Cat. No.: B12426522
M. Wt: 356.43 g/mol
InChI Key: QEQPZKCBLSKCJH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate: is a chemical compound with the molecular formula C19H30O8S . It is a derivative of propanoic acid and contains a tert-butyl ester group along with a chain of ethoxy groups terminated by a methylsulfonyloxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate depends on its application. In substitution reactions, the methylsulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In hydrolysis, the ester group is cleaved to form the corresponding carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate
  • Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Uniqueness: Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate is unique due to the presence of the methylsulfonyloxy group, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C14H28O8S

Molecular Weight

356.43 g/mol

IUPAC Name

tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3

InChI Key

QEQPZKCBLSKCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOS(=O)(=O)C

Origin of Product

United States

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